(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide
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Overview
Description
(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including an amino group, an oxopropan group, an indazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the indazole core, followed by the introduction of the amino and oxopropan groups, and finally the attachment of the trifluoromethylbenzamido and imidazolyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxopropan group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the oxopropan group could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C30H27F3N8O3 |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxopropan-2-yl]-6-[[3-[[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C30H27F3N8O3/c1-16-13-35-15-41(16)23-10-19(9-20(11-23)30(31,32)33)28(43)38-22-5-3-4-18(8-22)14-36-21-6-7-24-25(12-21)39-40-26(24)29(44)37-17(2)27(34)42/h3-13,15,17,36H,14H2,1-2H3,(H2,34,42)(H,37,44)(H,38,43)(H,39,40)/t17-/m0/s1 |
InChI Key |
KCKJDURDBLOYPJ-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)CNC4=CC5=C(C=C4)C(=NN5)C(=O)N[C@@H](C)C(=O)N |
Canonical SMILES |
CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)CNC4=CC5=C(C=C4)C(=NN5)C(=O)NC(C)C(=O)N |
Origin of Product |
United States |
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